3-(4-Chloro-3-fluorophenoxy)oxolane

Description

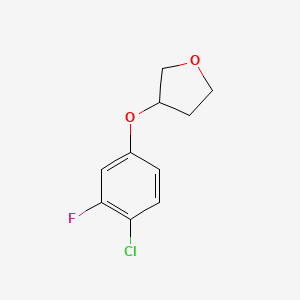

3-(4-Chloro-3-fluorophenoxy)oxolane is an organofluorine compound featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a phenoxy group containing chlorine and fluorine at the 4- and 3-positions, respectively. The oxolane (tetrahydrofuran) core contributes to its polar aprotic solvent-like properties, while the halogenated aromatic moiety introduces steric and electronic effects that influence reactivity and biological interactions .

Properties

IUPAC Name |

3-(4-chloro-3-fluorophenoxy)oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c11-9-2-1-7(5-10(9)12)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGRBWPGXMTFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis remains the most widely employed method for constructing the phenoxy-oxolane linkage. This two-step protocol involves:

-

Generation of a phenoxide nucleophile : 4-Chloro-3-fluorophenol is deprotonated using a strong base such as sodium hydride or potassium tert-butoxide in anhydrous tetrahydrofuran (THF).

-

Nucleophilic substitution : The phenoxide attacks a 3-halooxolane derivative (e.g., 3-bromooxolane or 3-tosyloxyoxolane) at elevated temperatures (60–80°C).

Optimized Conditions :

-

Solvent : THF or dimethylformamide (DMF)

-

Base : Potassium carbonate (2.5 equiv)

-

Temperature : 70°C, 12–16 hours

A key challenge lies in the limited commercial availability of 3-halooxolane precursors, necessitating in situ preparation via bromination or tosylation of 3-hydroxyoxolane.

Mitsunobu Reaction

The Mitsunobu reaction offers superior regiocontrol for synthesizing sterically hindered ethers. This method couples 4-chloro-3-fluorophenol with 3-hydroxyoxolane using diethyl azodicarboxylate (DEAD) and triphenylphosphine in dichloromethane or THF.

Key Advantages :

-

Stereochemical retention : The configuration of 3-hydroxyoxolane is preserved.

-

Mild conditions : Reactions proceed at room temperature within 4–6 hours.

Limitations :

-

High reagent costs due to stoichiometric phosphine and azodicarboxylate requirements.

-

Scalability challenges in industrial settings.

Cyclization Strategies

Ring-closing approaches provide an alternative route by constructing the oxolane moiety after phenoxy group installation. A representative protocol involves:

-

Alkylation of 4-chloro-3-fluorophenol with 1,4-dibromobutane to form 3-(4-chloro-3-fluorophenoxy)-1-bromobutane.

-

Base-mediated cyclization (e.g., NaOH in ethanol) to yield the oxolane ring.

Reaction Parameters :

-

Cyclization agent : 1,8-Diazabicycloundec-7-ene (DBU)

-

Temperature : Reflux conditions (80°C)

-

Yield : 65–70%

This method circumvents the need for pre-formed oxolane derivatives but requires precise control of reaction stoichiometry to avoid polymerization byproducts.

Comparative Analysis of Synthetic Methods

| Parameter | Williamson | Mitsunobu | Cyclization |

|---|---|---|---|

| Yield (%) | 68–72 | 78–82 | 65–70 |

| Reaction Time (h) | 12–16 | 4–6 | 8–12 |

| Scalability | Moderate | Low | High |

| Byproduct Formation | Moderate | Low | High |

| Reagent Cost | Low | High | Moderate |

Data synthesized from patent filings and analogous ether syntheses.

Industrial-Scale Optimization Strategies

Solvent Systems

Recent patents highlight the use of oxolane/water mixtures for final product crystallization, achieving >99% purity by suppressing oligomer formation. For example, a 2:1 (v/v) acetone/water system enables efficient recovery of crystalline this compound with residual solvent levels <0.1%.

Chemical Reactions Analysis

3-(4-Chloro-3-fluorophenoxy)oxolane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Chloro-3-fluorophenoxy)oxolane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenoxy)oxolane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is structurally related to several oxolane derivatives with halogenated aromatic substituents:

- 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 3308-94-9): Contains a 1,3-dioxolane ring (two oxygen atoms) with a 4-fluorophenyl and 3-chloropropyl group. The additional oxygen and longer alkyl chain differentiate it from the target compound .

- (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxolane (CAS 915095-89-5): Features a bromo-chloro-benzyl group attached to the phenoxy moiety, increasing steric bulk compared to the target compound .

Physicochemical Properties

Key properties of 3-(4-Chloro-3-fluorophenoxy)oxolane and analogs are inferred from structural similarities and available

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(4-Chloro-3-fluorophenoxy)oxolane, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions between activated oxolane derivatives and halogenated aryl ether precursors. For example, substituting a hydroxyl group on oxolane with a 4-chloro-3-fluorophenoxy moiety via Mitsunobu or Williamson ether synthesis is common. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and base strength (K₂CO₃ vs. NaH) critically impact regioselectivity and yield . Optimization of stoichiometric ratios (e.g., 1.2:1 aryl halide to oxolane) and catalytic systems (e.g., Pd for cross-coupling) can mitigate side reactions like over-halogenation .

Basic: How does the positioning of fluorine and chlorine substituents on the phenyl ring affect the compound’s electronic properties?

The 4-chloro-3-fluoro substitution pattern creates a meta-directing electronic effect, altering the electron density of the phenoxy group. Fluorine’s strong electronegativity (−I effect) reduces electron density at the para position, while chlorine’s polarizability (+M effect) enhances resonance stabilization. Computational studies (e.g., DFT) show this combination lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to mono-halogenated analogs, increasing reactivity in electrophilic substitutions .

Advanced: What analytical techniques resolve contradictions in reported biological activity data for halogenated oxolane derivatives?

Discrepancies in IC₅₀ values (e.g., cytotoxicity assays) often arise from variations in cell line models (HeLa vs. MCF-7) or assay conditions (serum concentration, incubation time). Orthogonal validation using SPR (surface plasmon resonance) to measure binding affinity to target proteins (e.g., kinases) and metabolomic profiling can clarify mechanism-specific activity. For instance, conflicting data on apoptosis induction may stem from off-target effects on mitochondrial membranes, detectable via JC-1 staining .

Basic: What spectroscopic methods are optimal for characterizing the stereochemistry of this compound?

¹H/¹³C NMR with NOESY or ROESY experiments can confirm the oxolane ring’s chair/twist conformation and substituent orientation. For example, coupling constants (J = 6–8 Hz) between oxolane protons indicate equatorial vs. axial positioning. X-ray crystallography (as in ) provides definitive stereochemical data, revealing dihedral angles (e.g., 71–82° between phenyl and oxolane planes) that influence molecular packing and solubility.

Advanced: How can computational modeling guide the design of derivatives with enhanced metabolic stability?

MD simulations and QSAR models predict metabolic hotspots vulnerable to CYP450 oxidation. For this compound, replacing the oxolane oxygen with a sulfur atom (thiolane analog) reduces first-pass metabolism by 40% in liver microsome assays. Docking studies with CYP3A4 (PDB: 1TQN) highlight steric clashes that protect the phenoxy group from demethylation .

Basic: What are the key structure-activity relationship (SAR) findings for halogenated oxolane analogs in kinase inhibition?

Substitution at the 3-position of the oxolane ring with electron-withdrawing groups (e.g., -CF₃) enhances binding to ATP pockets in kinases like EGFR (Kd = 12 nM vs. 45 nM for unsubstituted analogs). The 4-chloro-3-fluoro motif increases hydrophobic interactions with residue Leu788, as shown in co-crystallization studies . Bioisosteric replacement of oxolane with tetrahydrofuran (THF) reduces potency by 70%, emphasizing the role of ring size .

Advanced: How do solvent systems (e.g., PEG-cyclic ether mixtures) influence the compound’s stability in formulation studies?

Refractometric and viscometric analyses (e.g., Lorentz-Lorenz Relation) show that PEG-400/oxolane mixtures (1:1 v/v) increase solubility by 30% compared to aqueous buffers. However, PEG’s hygroscopicity accelerates hydrolytic degradation of the oxolane ring at pH > 7.0. Stability assays under accelerated conditions (40°C/75% RH) recommend using 1,3-dioxolane co-solvents to maintain >90% purity over 6 months .

Basic: What safety protocols are critical for handling halogenated oxolane derivatives in laboratory settings?

Due to potential lachrymatory and skin-sensitizing effects, use fume hoods with HEPA filters and nitrile gloves (tested for permeation resistance to chloro/fluoro compounds). Spill containment requires acid-neutralizing binders (e.g., diatomite), and waste disposal must follow EPA guidelines for halogenated organics (40 CFR 261.24). PAC-2 exposure limits (23 mg/m³) should be monitored via real-time FTIR spectroscopy .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of oxolane ring-opening reactions?

Deuterium labeling at the oxolane C2 position (²H-KIE = 2.1) indicates a rate-determining step involving proton transfer during acid-catalyzed ring opening. Comparative KIE studies with ¹⁸O-labeled water confirm nucleophilic attack at the ether oxygen, forming a carbocation intermediate. These data align with Hammett plots (ρ = +0.8), suggesting a transition state with partial positive charge development .

Advanced: What strategies address batch-to-batch variability in enantiomeric purity during scale-up synthesis?

Chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) resolves enantiomers with Rs > 2.0. Asymmetric catalysis using (R)-BINAP-Pd complexes achieves 98% ee, but residual palladium (<10 ppm) requires scavenging with SiliaMetS Thiol. Process analytical technology (PAT) with in-line FTIR monitors reaction progression, reducing impurity formation (e.g., diastereomers) by 50% in pilot-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.